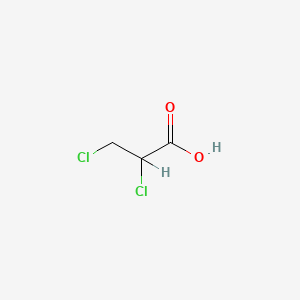

2,3-二氯丙酸

描述

2,3-Dichloropropionic acid, also known as α,β-Dichloropropionic acid or 2,3-Dichloropropanoic acid, is a compound with the formula C3H4Cl2O2 . It has a molecular weight of 142.969 .

Synthesis Analysis

The synthesis of 2,3-Dichloropropionic acid involves the reaction of 2,3-dihalopropionic acids with P- and N-nucleophiles . For example, 3-(Triphenylphosphoniochlorido)acrylic and 2,3-dichloropropionic acids react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane .Molecular Structure Analysis

The molecular structure of 2,3-Dichloropropionic acid can be represented by the IUPAC Standard InChI: InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) .Chemical Reactions Analysis

2,3-Dichloropropionic acid reacts with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane . Under analogous conditions, 2,3-dibromopropionic acid undergoes debromination followed by triphenylphosphine addition to give, after water treatment, 3-(triphenylphosphoniobromido)propionic acid .Physical and Chemical Properties Analysis

2,3-Dichloropropionic acid is a white to almost white powder with a melting point of 48-52 °C . It has a molecular weight of 142.97 and a density of 1.4664 (rough estimate) .科学研究应用

除草剂开发

2,3-二氯丙酸用于合成除草剂。它在控制一年生和多年生草类方面具有功效,使其成为农业化学中的宝贵化合物。 例如,它用于配制 达拉蓬,这是一种主要针对百慕大草和约翰逊草的除草剂 .

几丁质衍生物的合成

在生物化学研究中,2,3-二氯丙酸在合成具有生物活性的几丁质衍生物中发挥作用。 这些衍生物,如 (1-羧乙基)壳聚糖,在生物医学领域具有潜在的应用,包括伤口愈合和药物递送系统 .

聚合引发剂

该化合物用于制备 炔丙基2-氯丙酸酯(PCP),该化合物用作原子转移自由基聚合(ATRP)的引发剂。 这种应用在聚合物化学领域具有重要意义,在该领域,控制聚合技术对于创造具有特定性质的聚合物至关重要 .

生理学研究

2,3-二氯丙酸因其对植物的生理作用而受到研究。 涉及该化合物放射性形式的研究揭示了其在植物系统中的吸收和积累,以及它引起的形态和结构变化 .

分析化学

在分析化学中,2,3-二氯丙酸的质谱数据很有趣。 从电子电离质谱法获得的数据可以帮助识别和量化各种样品中的化合物,这对于环境监测和质量控制至关重要 .

安全和危害

未来方向

The 2-haloacid dehalogenases, which can catalyze the dehalogenation of 2-chloropropionic acids and 2,2-dichloropropionic acids, are of particular interest in environmental remediation and environmentally friendly synthesis of optically pure chiral compounds due to their ability to degrade a wide range of halogenated compounds with astonishing efficiency for enantiomer resolution . This suggests a promising future direction for the use of 2,3-Dichloropropionic acid in environmental bioremediation .

作用机制

Target of Action

The primary target of 2,3-Dichloropropionic acid is the meristematic activity in the root tip of plants . It interferes with the mitotic cycle, arresting it at prophase .

Mode of Action

2,3-Dichloropropionic acid interacts with its targets by inhibiting fat synthesis, stopping cell division, reducing wax production by leaves, and affecting carbohydrate, lipid, and nitrogen metabolism . It also denatures tissue proteins upon contact .

Biochemical Pathways

2,3-Dichloropropionic acid affects the biochemical pathways related to fat synthesis, cell division, wax production, and metabolism of carbohydrates, lipids, and nitrogen . The compound’s action on these pathways leads to the inhibition of root elongation .

Pharmacokinetics

It has been observed that the uptake of 2,3-dichloropropionic acid by both intact roots and isolated segments is cumulative, with the greatest accumulation in the root tip .

Result of Action

The molecular and cellular effects of 2,3-Dichloropropionic acid’s action include the inhibition of root elongation, interference with meristematic activity in the root tip, and alteration of metabolic processes .

Action Environment

The action, efficacy, and stability of 2,3-Dichloropropionic acid can be influenced by environmental factors such as light intensity and temperature . It can remain active in soil for several months when applied at high rates .

生化分析

Biochemical Properties

It has been found that it can interact with certain enzymes and proteins

Cellular Effects

It is known that many dichlorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2,3-dichloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWNPPZHDYVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870615 | |

| Record name | 2,3-Dichloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-64-0 | |

| Record name | 2,3-Dichloropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPU667T6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2,3-dichloropropionic acid in material science?

A1: 2,3-Dichloropropionic acid serves as a precursor for synthesizing ionic polymers with polar groups. These polymers, when combined with surface-modified SiO2 nanoparticles, form nanocomposite electrolytes suitable for dye-sensitized solar cells (DSCs). The polar groups enhance iodide ionization, increasing charge carriers and resulting in high electrolyte conductivity (3.05 mS cm−1) []. DSCs using this composite electrolyte demonstrate good stability and photo-to-current conversion efficiencies exceeding 5% under various light intensities [].

Q2: Can 2,3-dichloropropionic acid be used to synthesize biologically relevant molecules?

A2: Yes, 2,3-dichloropropionic acid is a key starting material for synthesizing dl-2-amino-2-thiazoline-4-carboxylic acid [, ]. This compound is a versatile building block for various applications, including pharmaceutical development. One-pot synthesis methods using 2,3-dichloropropionic acid have significantly improved the yield of dl-2-amino-2-thiazoline-4-carboxylic acid, reaching up to 93% [].

Q3: How does 2,3-dichloropropionic acid impact denitrifying bacteria in environmental settings?

A3: Research indicates that 2,3-dichloropropionic acid, specifically its commercial formulation dalapon, can inhibit denitrification by microorganisms in salt marsh sediments []. Studies on Pseudomonas perfectomarinus, a denitrifying bacterium, revealed that dalapon, even at low concentrations (10 µg/mL), significantly hampered denitrification []. Further investigation showed that dalapon primarily inhibited nitrite reduction more than nitrate reduction in P. perfectomarinus []. This finding suggests that while dalapon might not entirely halt denitrification, it can considerably slow down the process, potentially impacting nitrogen cycling in these ecosystems.

Q4: Are there any known enzymatic pathways for the degradation of 2,3-dichloropropionic acid?

A4: Yes, a bacterial strain identified as Pseudomonas sp. B6P, isolated from a rice paddy field, demonstrated the ability to degrade 3-chloropropionic acid (3CP) []. This finding suggests the potential for microbial degradation pathways for chlorinated propionic acid derivatives, including 2,3-dichloropropionic acid.

Q5: What are the toxicological implications of 2,3-dichloropropionic acid?

A5: Studies have investigated the acute and subacute toxicity of 2,3-dichloropropionic acid in rats []. This research provides valuable insights into the potential health risks associated with exposure to this compound.

Q6: What analytical techniques are commonly employed to study 2,3-dichloropropionic acid?

A6: High-performance liquid chromatography (HPLC) is a widely used analytical method for the quantitative analysis of 2,3-dichloropropionic acid and its derivatives []. This technique allows researchers to accurately determine the concentration of these compounds in various matrices, enabling them to monitor reaction progress, assess purity, and study their behavior in different systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。